1,3-Benzenediacetic acid dimethyl ester

Description

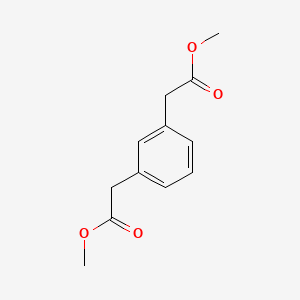

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-[3-(2-methoxy-2-oxoethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11(13)7-9-4-3-5-10(6-9)8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJJIIHTEOUWNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1,3 Benzenediacetic Acid Dimethyl Ester

Established Synthetic Routes to 1,3-Benzenedicarboxylic Acid Dimethyl Ester

The primary and most established method for synthesizing 1,3-Benzenedicarboxylic acid, dimethyl ester is through the direct esterification of its corresponding dicarboxylic acid.

The conversion of 1,3-benzenedicarboxylic acid to its dimethyl ester is most commonly achieved via the Fischer-Speier esterification, often referred to as Fischer esterification. organic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). tamu.edumasterorganicchemistry.com The reaction is an equilibrium process, and several strategies are employed to drive it toward the formation of the desired diester product. tamu.edumasterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com This process occurs at both carboxylic acid sites on the benzene (B151609) ring to form the final diester.

To optimize the yield, the equilibrium must be shifted to the product side. This is typically achieved in two ways: using a large excess of the alcohol reactant (methanol), which also often serves as the solvent, and/or removing water as it is formed during the reaction. masterorganicchemistry.comoperachem.com Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TsOH). organic-chemistry.org In recent years, solid acid catalysts, such as those based on zirconium, have been developed as reusable and more environmentally benign alternatives to traditional liquid acids. mdpi.com

Table 1: Fischer Esterification Conditions and Optimizations

| Parameter | Method/Reagent | Purpose | Citation |

|---|---|---|---|

| Reactants | 1,3-Benzenedicarboxylic acid, Methanol | Carboxylic acid substrate and alcohol for ester formation. | tamu.edu |

| Catalyst | Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | Provides the acidic environment needed to protonate the carbonyl and catalyze the reaction. | organic-chemistry.orgmasterorganicchemistry.com |

| Solvent | Excess Methanol | Serves as the reaction medium and drives the equilibrium toward the products. | operachem.com |

| Temperature | Reflux | Increases the reaction rate. | operachem.com |

| Equilibrium Shift | Dean-Stark apparatus, Molecular sieves | Removes water as it is formed, pushing the reaction to completion. | organic-chemistry.org |

The immediate precursor for the synthesis of 1,3-Benzenedicarboxylic acid, dimethyl ester is 1,3-Benzenedicarboxylic acid , commonly known as isophthalic acid. wikipedia.orgnih.gov Isophthalic acid is an isomer of benzenedicarboxylic acid, with the two carboxy groups situated at positions 1 and 3 on the benzene ring. nih.govresearchgate.net

Industrially, isophthalic acid is produced through the liquid-phase oxidation of the corresponding xylene isomer, m-xylene (B151644) . google.com This process typically involves oxidizing m-xylene with air or pure oxygen at elevated temperatures and pressures. The reaction is carried out in an acetic acid solvent and requires a heavy metal catalyst, most commonly a cobalt salt such as cobaltous acetate (B1210297). google.com An initiator may also be used to facilitate the oxidation. google.com A typical industrial synthesis involves reacting m-xylene in glacial acetic acid with a cobaltous acetate catalyst and an initiator like paraldehyde (B1678423) at approximately 130°C and 30 kg/cm ² pressure for several hours. google.com After the reaction, the mixture is cooled to allow the crude isophthalic acid to crystallize before it is filtered and purified. google.com

Derivatization Strategies and Functional Group Transformations

1,3-Benzenedicarboxylic acid, dimethyl ester serves as a versatile intermediate for further chemical transformations, primarily through reactions involving its two ester functional groups.

Hydrolysis is the process of cleaving the ester bond to revert the compound to its constituent alcohol (methanol) and carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis. This reaction is the direct reverse of the Fischer esterification and is also an equilibrium process. masterorganicchemistry.com To ensure complete conversion back to the dicarboxylic acid, a large volume of water is used to shift the equilibrium away from the ester.

Base-Promoted Hydrolysis (Saponification): When an ester is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), it undergoes saponification. This process is effectively irreversible because the carboxylic acid formed in the reaction is immediately deprotonated by the base to form a stable carboxylate salt. viu.ca An acidic workup step is then required to protonate the carboxylate salt and isolate the final 1,3-benzenedicarboxylic acid. viu.ca The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. researchgate.net Kinetic studies on similar phthalate (B1215562) esters show that alkaline hydrolysis is typically a second-order reaction. chemrxiv.org

Achieving selective hydrolysis of only one of the two ester groups in a symmetric diester to produce a monoester-monoacid is a significant synthetic challenge. Standard hydrolysis conditions often lead to a mixture of the starting diester, the desired monoester, and the fully hydrolyzed diacid. However, specialized methods have been developed for the efficient selective monohydrolysis of symmetric diesters. organic-chemistry.org

A highly effective technique involves using a semi-two-phase system with a carefully controlled amount of base at low temperatures. organic-chemistry.org By reacting 1,3-benzenedicarboxylic acid, dimethyl ester in a tetrahydrofuran (B95107) (THF)-water solvent system with dilute aqueous sodium hydroxide at 0°C, it is possible to achieve high yields of the monohydrolyzed product, 3-(methoxycarbonyl)benzoic acid . organic-chemistry.org The low temperature and specific solvent medium are critical for controlling the reaction and preventing overhydrolysis to the diacid. organic-chemistry.org For less reactive, bulkier diesters, a solvent system containing a polar aprotic co-solvent like dimethyl sulfoxide (B87167) (DMSO) with aqueous potassium hydroxide (KOH) can enhance reactivity while maintaining selectivity. researchgate.net

Table 2: Comparison of Hydrolysis Conditions

| Reaction | Catalyst/Reagent | Key Conditions | Product(s) | Mechanism |

|---|---|---|---|---|

| Full Hydrolysis | Strong Base (e.g., NaOH, KOH) | Excess base, elevated temperature | 1,3-Benzenedicarboxylate salt (then acid after workup) | Irreversible Saponification |

| Selective Monohydrolysis | Dilute Base (e.g., NaOH) | 0°C, THF/water solvent system | 3-(Methoxycarbonyl)benzoic acid | Controlled Saponification |

The ester functional groups of 1,3-Benzenedicarboxylic acid, dimethyl ester can be reduced to primary alcohols, offering a pathway to product diversification. The most common and powerful reagent for this transformation is lithium aluminum hydride (LiAlH₄) . numberanalytics.comnumberanalytics.com

LiAlH₄ is a potent reducing agent that readily converts esters into alcohols. numberanalytics.com The reaction is typically performed in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF), as LiAlH₄ reacts violently with protic solvents like water or alcohols. numberanalytics.com In this reaction, both ester groups are reduced to primary alcohols, yielding 1,3-bis(hydroxymethyl)benzene . The process involves the nucleophilic delivery of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon of the ester. numberanalytics.com A subsequent workup with water and acid is necessary to neutralize excess reagent and protonate the intermediate alkoxides to form the final diol product.

Table 3: Reduction of 1,3-Benzenedicarboxylic Acid, Dimethyl Ester

| Reagent | Substrate | Solvent | Product |

|---|

Nucleophilic Acyl Substitution Pathways

The ester groups of 1,3-benzenediacetic acid dimethyl ester are susceptible to nucleophilic acyl substitution, a fundamental reaction class for carboxylic acid derivatives. nih.govyoutube.com This pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling the methoxy (B1213986) group as a leaving group. nih.gov Key reactions include hydrolysis, ammonolysis, and transesterification.

Hydrolysis: The hydrolysis of the diester to the corresponding 1,3-benzenediacetic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible due to the formation of a carboxylate salt. researchgate.net

Ammonolysis: The reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amides. This process, known as aminolysis, is a common method for synthesizing amides from esters. nih.gov

Transesterification: The conversion of the dimethyl ester to other esters is possible through transesterification. This equilibrium reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol by-product. youtube.com

Carbon-Carbon Bond Forming Reactions Involving the Diester

The structure of this compound offers several avenues for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Alkylation via Enolate Chemistry (e.g., Malonic Ester Synthesis Analogs)

The methylene (B1212753) bridges in this compound contain α-hydrogens that can be deprotonated to form an enolate, which can then act as a nucleophile in alkylation reactions. masterorganicchemistry.comlibretexts.org This reactivity is analogous to the well-known malonic ester synthesis. libretexts.orglibretexts.org The formation of the enolate typically requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to ensure complete deprotonation and avoid self-condensation. lumenlearning.com The resulting enolate can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the benzylic position. libretexts.orglibretexts.org The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. libretexts.orglibretexts.org

This method allows for the introduction of one or two alkyl groups at each methylene bridge, leading to a variety of substituted derivatives. The general scheme for the mono-alkylation at one of the methylene carbons is as follows:

Enolate Formation: Deprotonation of the α-hydrogen using a strong base like LDA. lumenlearning.com

Nucleophilic Attack: The enolate attacks an alkyl halide (R-X) to form the alkylated product. libretexts.org

This process can be repeated to introduce a second alkyl group.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The ester functionalities of this compound readily react with organometallic reagents such as Grignard reagents (RMgX). libretexts.orgchadsprep.com In a typical reaction, two equivalents of the Grignard reagent add to each ester group. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. A second equivalent of the Grignard reagent then rapidly adds to the newly formed ketone, resulting in a tertiary alcohol after acidic workup. saskoer.cayoutube.com

This transformation provides a powerful method for introducing two identical alkyl or aryl groups at each of the former ester carbonyl carbons, leading to the formation of di-tertiary alcohols. The general reaction sequence for one of the ester groups is:

First Addition: The Grignard reagent attacks the ester carbonyl, followed by the elimination of methoxide (B1231860) to form a ketone intermediate.

Second Addition: A second molecule of the Grignard reagent attacks the ketone intermediate.

Protonation: Acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. libretexts.org

| Reagent | Product Type |

| Grignard Reagent (RMgX) | Tertiary Alcohol |

| Organolithium Reagent (RLi) | Tertiary Alcohol |

| Gilman Reagent (R₂CuLi) | Ketone (single addition) |

Condensation Reactions (e.g., Perkin Reaction, via derivatives)

The Perkin reaction is a classic condensation reaction that typically involves an aromatic aldehyde and an acid anhydride (B1165640) to form an α,β-unsaturated carboxylic acid. wikipedia.orglongdom.orgbyjus.com The direct application of the Perkin reaction to this compound is not feasible. However, derivatives of the diester, such as 1,3-benzenedialdehyde, can undergo this reaction. 1,3-Benzenedialdehyde can be synthesized from m-xylene through methods like photo-chlorination followed by hydrolysis. researchgate.net

Once obtained, 1,3-benzenedialdehyde can react with an acid anhydride, such as acetic anhydride, in the presence of a weak base like sodium acetate, to yield a di-unsaturated dicarboxylic acid. longdom.orgslideshare.net This reaction extends the carbon framework and introduces new functionalities, highlighting the versatility of condensation reactions in modifying the core structure.

Biocatalytic and Enzymatic Derivatization Approaches

Biocatalysis offers an environmentally benign and highly selective alternative for the derivatization of chemical compounds.

Laccase-Mediated Oxidative Coupling and Hybrid Product Formation (via related dihydroxybenzenediacetic acids)

Laccases are multi-copper oxidases that can catalyze the oxidation of phenolic compounds, leading to the formation of reactive radical intermediates. nih.govnih.gov While this compound itself is not a substrate for laccase, its dihydroxy derivatives, such as 2,5-dihydroxy-1,4-benzenediacetic acid, are readily oxidized. researchgate.net The enzymatic oxidation generates quinone species that can undergo subsequent coupling reactions. nih.gov

These reactions can involve self-coupling (homomolecular) to form polymers or cross-coupling (heteromolecular) with other nucleophilic molecules present in the reaction mixture, such as sulfonamides, to form new hybrid products. nih.govresearchgate.net This approach is particularly valuable for creating novel bioactive compounds under mild, aqueous conditions. nih.gov The laccase-mediated polymerization of related phenolic compounds has been shown to produce aggregated structures with altered biological activities. researchgate.net

| Enzyme | Substrate Requirement | Reaction Type | Potential Products |

| Laccase | Phenolic Hydroxyl Groups | Oxidative Coupling | Polymers, Hybrid Dimers/Trimers |

Enzymatic Hydrolysis for Chiral Synthesis (via related benzenediacetic acid esters)

The asymmetric synthesis of chiral molecules is a significant area of chemical research, and enzymes are powerful tools for achieving high enantioselectivity. In the context of benzenediacetic acid esters, the enzymatic hydrolysis of a prochiral diester to a chiral monoester is a key strategy. A notable example is the synthesis of a chiral ester-acid intermediate, which is crucial for producing pharmacologically active compounds.

Research has demonstrated the effective use of enzymes, such as those from Pseudomonas species, for the hydrolysis of prochiral dimethyl esters that are structurally related to this compound. iupac.org In these reactions, the enzyme selectively hydrolyzes one of the two chemically equivalent ester groups of the prochiral substrate. This process, known as desymmetrization, results in the formation of a chiral monoester with high enantiomeric excess (ee). iupac.org

The key to this synthetic route is the enzyme's ability to distinguish between the two enantiotopic ester groups of the prochiral diester. This high degree of selectivity is often difficult to achieve with traditional chemical methods. The enzymatic hydrolysis is typically carried out in an aqueous buffer system, and the reaction conditions, such as pH and temperature, are optimized to ensure maximum enzyme activity and enantioselectivity. iupac.orgscirp.org In one study, the enzymatic hydrolysis of a prochiral diester yielded the corresponding (S)-ester-acid in 80% yield and with an enantiomeric excess greater than 99%. iupac.org This chiral monoester can then serve as a versatile intermediate for the synthesis of various target molecules. iupac.org

Table 1: Enzymatic Hydrolysis of a Prochiral Diester

| Parameter | Details | Reference |

|---|---|---|

| Substrate | Prochiral dimethyl ester (a 1,3-benzenedicarboxaldehyde derivative) | iupac.org |

| Enzyme | Pseudomonas sp. | iupac.org |

| Reaction Type | Asymmetric hydrolysis (desymmetrization) | iupac.org |

| Product | (S)-ester-acid | iupac.org |

| Yield | 80% | iupac.org |

| Enantiomeric Excess (ee) | >99% | iupac.org |

Green Chemistry Principles in the Synthesis and Derivatization of this compound

The principles of green chemistry are increasingly being integrated into the synthesis and derivatization of chemical compounds to reduce their environmental footprint. For a compound like this compound, these principles can be applied to various aspects of its synthesis, primarily focusing on the esterification process.

Traditional esterification methods often rely on strong mineral acids like sulfuric acid as catalysts, which can lead to corrosive conditions and the generation of acidic waste. niscpr.res.inlakeland.edu Green chemistry seeks to replace such hazardous materials with more benign alternatives.

Alternative Catalysts:

Solid Acid Catalysts: The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+), offers a greener alternative. nih.gov These catalysts are easily separable from the reaction mixture, allowing for simple product isolation and catalyst recycling. This minimizes waste and avoids the neutralization steps required for homogeneous acid catalysts. nih.gov The Dowex H+/NaI system has been shown to be highly effective for the esterification of carboxylic acids with alcohols under mild conditions. nih.gov

Enzymatic Catalysis: Lipases can be used to catalyze esterification and transesterification reactions under mild conditions. sophim.comsemanticscholar.org These biocatalysts are highly selective, biodegradable, and operate in aqueous or solvent-free systems, significantly reducing the environmental impact. sophim.com

Alternative Reagents and Reaction Conditions:

Dimethyl Carbonate (DMC): As a methylating agent, dimethyl carbonate presents a greener alternative to more toxic reagents like methyl halides or dimethyl sulfate. sciforum.net DMC is non-toxic and biodegradable. Its reaction with carboxylic acids to form methyl esters, catalyzed by various systems, is considered an environmentally friendly process. sciforum.net

Solvent-Free Reactions: Conducting reactions without a solvent, or in a recyclable and non-toxic solvent like water, is a core principle of green chemistry. This reduces the generation of volatile organic compounds (VOCs).

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sophim.com Esterification reactions, in general, have good atom economy, and this can be further optimized by ensuring high conversion and yield. sophim.com

By adopting these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Table 2: Comparison of Traditional vs. Green Esterification Methods

| Aspect | Traditional Method | Green Chemistry Approach | Reference |

|---|---|---|---|

| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids (e.g., Dowex H+), Enzymes (e.g., Lipase) | lakeland.edunih.govsophim.com |

| Reagents | Potentially toxic alkylating agents (e.g., methyl halides) | Non-toxic reagents (e.g., Dimethyl Carbonate) | sciforum.net |

| Solvents | Often uses volatile organic solvents | Solvent-free conditions or use of benign solvents (e.g., water) | nih.gov |

| Waste | Generates acidic waste requiring neutralization | Minimal waste, recyclable catalysts | nih.govbohrium.com |

| Conditions | Often harsh (high temperatures, corrosive) | Mild reaction conditions (lower temperatures, neutral pH) | nih.govsophim.com |

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of the ¹H and ¹³C NMR spectra allows for the identification of the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum for 1,3-Benzenediacetic acid dimethyl ester is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons of the ester groups.

Aromatic Protons: The four protons on the benzene (B151609) ring are in different chemical environments and would typically appear as a complex multiplet pattern in the downfield region (approximately 7.0-7.4 ppm).

Methylene Protons: The two equivalent CH₂ groups are adjacent to both the aromatic ring and the ester carbonyl group. Their signal is expected to be a singlet appearing around 3.6 ppm.

Methyl Protons: The two equivalent methyl groups of the dimethyl ester are the most shielded, and their signal would be a sharp singlet further upfield, anticipated around 3.7 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For the symmetric this compound, five distinct signals are predicted.

Carbonyl Carbons (C=O): These are the most deshielded carbons and would appear furthest downfield, typically in the 170-175 ppm range.

Aromatic Carbons: The benzene ring has four distinct carbon environments. The two carbons bonded to the methylene groups would appear around 135 ppm, with the other aromatic carbons appearing in the 128-130 ppm region.

Methylene Carbons (-CH₂-): The signal for the benzylic carbons is expected around 41 ppm.

Methoxy (B1213986) Carbons (-OCH₃): The carbons of the methyl ester groups would be the most shielded, appearing upfield around 52 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR Predictions | |||

|---|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | ~7.0-7.4 | Multiplet (m) | 4H |

| Methylene (Ar-CH₂) | ~3.6 | Singlet (s) | 4H |

| Methyl (-OCH₃) | ~3.7 | Singlet (s) | 6H |

| ¹³C NMR Predictions | |||

| Carbon Type | Predicted Chemical Shift (δ, ppm) | ||

| Carbonyl (C=O) | ~172 | ||

| Aromatic (C-CH₂) | ~135 | ||

| Aromatic (C-H) | ~128-130 | ||

| Methylene (-CH₂) | ~41 | ||

| Methoxy (-OCH₃) | ~52 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces molecular vibrations (stretching and bending). The resulting spectrum is a unique fingerprint that reveals the presence of specific functional groups. For this compound, the key functional groups are the ester and the aromatic ring.

The IR spectrum would be characterized by several key absorption bands:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1735-1750 cm⁻¹.

C-O Stretch: A strong band corresponding to the stretching of the C-O single bond of the ester group would appear in the 1000-1300 cm⁻¹ range.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected around 1450-1600 cm⁻¹.

sp² C-H Stretch: Aromatic C-H bond stretching typically appears as a band just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

sp³ C-H Stretch: Aliphatic C-H bond stretching from the methylene and methyl groups would result in bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1735 - 1750 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic (C-H) | Stretch | 3030 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium |

Mass Spectrometry Techniques (e.g., LC/MS, GC-MS) for Product Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to analyze complex mixtures by first separating the components before MS analysis.

For a pure sample of this compound (C₁₂H₁₄O₄), the expected results from an electron ionization (EI) mass spectrum would include:

Molecular Ion (M⁺): The molecular weight of the compound is 222.24 g/mol . Therefore, the molecular ion peak would be observed at an m/z of 222.

Fragmentation Patterns: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire alkoxycarbonyl group (-COOCH₃). Key fragments would be expected at:

m/z = 191: Resulting from the loss of a methoxy radical (•OCH₃, 31 amu).

m/z = 163: Resulting from the loss of a carbomethoxy group (•COOCH₃, 59 amu), leading to a stable benzylic cation.

m/z = 133: Further fragmentation involving the loss of the second ester group.

X-ray Diffraction for Crystalline Structure Determination

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a single-crystal XRD study were performed, it would provide precise data on the conformation of the ester side chains relative to the benzene ring and detailed information about the intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that govern the crystal packing.

Scanning Tunneling Microscopy (STM) in Surface Science and Supramolecular Assembly

Scanning Tunneling Microscopy (STM) is a powerful surface science technique that can image conductive surfaces at the atomic level. It is particularly useful for studying how molecules self-assemble into ordered two-dimensional structures on a substrate.

Research specifically employing STM to study the supramolecular assembly of this compound on surfaces is not documented in available literature. Such a study would involve depositing the molecule onto a conductive surface (like gold or graphite) and imaging the resulting monolayers to understand the intermolecular forces driving self-assembly and the orientation of the molecules relative to the surface.

UV-Vis Spectroscopy and Photophysical Studies (e.g., FRET)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is commonly used to study molecules containing π-systems, such as aromatic rings.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the benzene ring, typically below 300 nm. Detailed photophysical studies, such as Förster Resonance Energy Transfer (FRET), would require the incorporation of suitable donor and acceptor chromophores into a larger system containing the 1,3-benzenediacetate moiety as a linker, as the molecule itself is not fluorescent. No specific UV-Vis or photophysical data for this compound are currently reported in the surveyed literature.

Circular Dichroism (CD) for Chiral Systems Analysis

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules.

This compound is an achiral molecule and therefore does not exhibit a CD spectrum. The technique would only become relevant in the context of research where this molecule is used as a component in a larger, chiral supramolecular assembly or if chiral derivatives were synthesized. There are no such studies reported in the available scientific literature.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution of polymers. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

In the analysis of polyesters derived from this compound, GPC is a critical tool. The choice of solvent (mobile phase) and column type is crucial for accurate analysis. For many polyesters, solvents like tetrahydrofuran (B95107) (THF) or chloroform are suitable. However, for high-molecular-weight or more crystalline aromatic polyesters, high-temperature GPC with solvents such as 1,2,4-trichlorobenzene may be necessary.

Research Findings:

While specific GPC data for homopolymers of this compound is not extensively published in readily available literature, studies on copolyesters containing this monomer provide valuable insights. For instance, in the synthesis of copolyesters of isophthalic acid (the parent diacid of this compound) and maleic acid with neopentyl glycol, GPC has been used to monitor the molecular weight and PDI of the resulting polymers. These analyses are crucial for controlling the polymerization process and tailoring the final properties of the material.

The molecular weight characteristics of such copolyesters, as determined by GPC, are often presented in data tables that summarize the results of different polymerization conditions. These tables typically include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

Interactive Data Table: Illustrative GPC Data for Aromatic Copolyesters

The following table provides an example of the type of data obtained from GPC analysis of aromatic copolyesters. Note: This data is illustrative and based on typical results for similar polyester (B1180765) systems, as specific data for polymers solely from this compound is not publicly available.

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polyester-A | 15,000 | 32,000 | 2.13 |

| Polyester-B | 18,500 | 40,700 | 2.20 |

| Polyester-C | 22,000 | 49,500 | 2.25 |

| Polyester-D | 12,300 | 26,500 | 2.15 |

This interactive table allows for the sorting of data to compare the molecular weight characteristics of different polyester samples. Such data is instrumental in correlating polymerization parameters with the final molecular properties of the polymer.

Other Advanced Spectroscopic and Chromatographic Techniques

Beyond GPC, a suite of other advanced analytical techniques is employed to provide a comprehensive characterization of polymers derived from this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the chemical structure of the repeating units in the polymer chain. researchgate.netresearchgate.net

¹H NMR: Provides information on the different types of protons and their neighboring environments. For polyesters from this compound, characteristic signals for the aromatic protons of the benzene ring and the protons of the diol component would be observed. Integration of these signals can confirm the monomer incorporation ratio in copolyesters. researchgate.net

¹³C NMR: Offers detailed information about the carbon skeleton of the polymer. researchgate.net The chemical shifts of the carbonyl carbons in the ester groups and the aromatic carbons provide definitive evidence of the polymer's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups present in the polymer. For polyesters, the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group (typically around 1720-1740 cm⁻¹) is a key diagnostic feature. The presence of aromatic C-H stretching and bending vibrations further confirms the incorporation of the 1,3-benzenediacetic moiety.

Mass Spectrometry (MS):

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the detailed analysis of polymers, including the determination of absolute molecular weights, end-group analysis, and the identification of cyclic byproducts. researchgate.netnih.govnih.govresearchgate.net For complex copolyesters, MALDI-TOF MS can provide information on the monomer sequence distribution. acs.org In the case of high molecular weight polyesters, techniques such as on-plate alkaline degradation can be coupled with MALDI-TOF MS to analyze the resulting oligomers. nih.gov

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS):

This technique involves the thermal decomposition of the polymer at a specific temperature, followed by the separation and identification of the resulting fragments by GC-MS. Py-GC-MS can provide valuable information about the monomer composition and microstructure of copolyesters.

Q & A

Q. What are the standard synthetic routes for 1,3-benzenedicarboxylic acid dimethyl ester, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification of 1,3-benzenedicarboxylic acid with methanol under acidic catalysis. A reflux setup with sulfuric acid as a catalyst at 60–80°C for 6–12 hours is common . Optimization involves adjusting molar ratios (e.g., excess methanol), temperature control, and catalyst concentration. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing 1,3-benzenedicarboxylic acid dimethyl ester?

Key techniques include:

- NMR : H NMR (δ 3.90–3.95 ppm for methyl ester groups; aromatic protons δ 7.50–8.20 ppm) .

- GC/MS : Retention time (RT) and Kovats Index (KI) comparisons with known standards (e.g., RT ~41–42 min, KI ~1827–1828 for related esters) .

- FT-IR : Strong ester C=O stretches at ~1720 cm and C-O stretches at ~1260 cm.

Q. What are common derivatization reactions involving this compound in polymer chemistry?

The dimethyl ester group undergoes transesterification with diols (e.g., 1,4-butanediol) to form polyesters. Copolymerization with terephthalic acid derivatives yields thermally stable polymers . Reaction conditions (e.g., 180–220°C under inert gas) and catalysts (e.g., titanium isopropoxide) are critical for controlling molecular weight.

Q. How can researchers quantify trace levels of this compound in environmental samples?

Use HPLC with UV detection (λ = 254 nm) or GC-MS with electron ionization (EI). Calibrate with certified reference standards (e.g., 1–100 ppm range) and validate recovery rates using spiked matrices. Internal standards like deuterated phthalates improve accuracy .

Advanced Research Questions

Q. How can synthesis yields be improved while minimizing side products like monoesters?

Employ azeotropic distillation (e.g., using toluene) to remove water and shift equilibrium toward diester formation. Kinetic studies suggest that stepwise addition of methanol and maintaining pH < 2 reduces partial esterification .

Q. What strategies are used to incorporate this compound into flame-retardant or biodegradable polymers?

Copolymerize with halogen-free flame retardants (e.g., phosphonate diols) to enhance thermal stability. For biodegradability, blend with aliphatic polyesters (e.g., polylactic acid) and assess hydrolytic degradation via FT-IR and GPC .

Q. How does 1,3-benzenedicarboxylic acid dimethyl ester influence microbial activity in bioassays?

Design dose-response experiments (0.01–25 mg/mL) in minimal media, monitoring microbial growth inhibition or metabolite production (e.g., antibiotics in Streptomyces strains). Use EDTA as a positive control for metal chelation effects .

Q. What toxicological data are available for environmental risk assessment?

The Japanese Ministry of Health reports an LD > 2000 mg/kg (oral, rats), indicating low acute toxicity. Chronic exposure studies recommend evaluating endocrine disruption potential via in vitro receptor-binding assays .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Use orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.